molecular formula C9H16O4 B1590774 Dimethyl 2-(tert-butyl)malonate CAS No. 39520-25-7

Dimethyl 2-(tert-butyl)malonate

Cat. No.: B1590774
CAS No.: 39520-25-7
M. Wt: 188.22 g/mol
InChI Key: OBANUQSDPDUGSL-UHFFFAOYSA-N
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Description

Contextualization within Malonate Ester Chemistry

Malonate esters, in general, are cornerstone reagents in organic synthesis, most famously employed in the malonic ester synthesis. wikipedia.orglibretexts.orguobabylon.edu.iq This classical reaction provides a versatile method for the preparation of substituted acetic acids. wikipedia.orguobabylon.edu.iq The core principle of malonate ester chemistry lies in the heightened acidity of the α-hydrogens located on the methylene (B1212753) carbon positioned between the two carbonyl groups. britannica.com This acidity allows for easy deprotonation by a base, such as sodium ethoxide, to form a stable enolate ion. libretexts.org This nucleophilic enolate can then readily react with alkyl halides in a nucleophilic substitution reaction, leading to the formation of an alkylated malonate ester. wikipedia.orglibretexts.org Subsequent hydrolysis of the ester groups followed by decarboxylation yields the desired substituted carboxylic acid.

The versatility of this synthesis is further demonstrated by its ability to produce dialkylated structures by repeating the alkylation step before hydrolysis and decarboxylation. chemistnotes.com Moreover, variations of the malonic ester synthesis using dihaloalkanes can lead to the formation of dicarboxylic acids or cyclic compounds. uobabylon.edu.iq

Significance of the tert-Butyl Moiety in Malonate Derivatives

The introduction of a tert-butyl group to the malonate framework, as seen in dimethyl 2-(tert-butyl)malonate, introduces significant steric hindrance. This bulkiness is a key feature that chemists exploit to control the reactivity of the molecule. In many reactions, the large tert-butyl group can direct the approach of incoming reagents, leading to specific stereochemical outcomes.

Furthermore, tert-butyl esters possess a unique characteristic in that they are stable under many conditions but can be cleaved under specific, often mild, acidic conditions to release isobutylene (B52900) and the corresponding carboxylic acid. orgsyn.orgorganic-chemistry.org This property is highly valuable in multi-step syntheses where selective deprotection of one ester group in the presence of others is required. The tert-butyl group acts as a "protecting group" for the carboxylic acid functionality, preventing it from reacting prematurely.

The steric bulk of the tert-butyl group can also influence the acidity of the remaining α-hydrogen and the subsequent reactivity of the enolate. This can be strategically utilized to favor mono-alkylation over di-alkylation, a common side reaction in malonic ester synthesis. wikipedia.org

Historical Overview of Malonate Ester Applications in Synthesis

The use of malonate esters in organic synthesis has a rich history dating back to the 19th century. The malonic ester synthesis, a cornerstone of C-C bond formation, has been a reliable method for synthesizing a vast array of carboxylic acids and their derivatives. wikipedia.org Historically, diethyl malonate has been the most commonly used reagent in this synthesis. uobabylon.edu.iqwikipedia.org

Over the years, the scope of malonate ester applications has expanded significantly. They have been instrumental in the synthesis of barbiturates, a class of sedative and anticonvulsant drugs. wikipedia.orgwikipedia.org Their utility also extends to the production of vitamins, artificial flavorings, and pigments. wikipedia.org The development of variations like the Knoevenagel condensation further broadened the applicability of malonate esters in synthesizing complex molecules. studysmarter.co.uk The continuous evolution of synthetic methodologies has seen the introduction of asymmetrically substituted malonate esters, like ethyl tert-butyl malonate, to achieve more complex and targeted molecular architectures. orgsyn.org The synthesis of this compound and its application in modern research represent a continuation of this trend, offering chemists a powerful tool for precise and controlled organic synthesis.

Chemical and Physical Properties

PropertyValueReference
CAS Number 541-16-2 chemicalbook.com
Molecular Formula C11H20O4 chemicalbook.com
Molecular Weight 216.27 g/mol chemicalbook.com
Boiling Point 112-115 °C at 31 mmHg orgsyn.org
Refractive Index (n25D) 1.4158–1.4161 lookchem.com
Freezing Point -6.1 to -5.9 °C lookchem.com

Related Malonate Esters

Compound NameMolecular FormulaKey Application/Feature
Diethyl MalonateC7H12O4Classical reagent in malonic ester synthesis. wikipedia.org
Dimethyl MalonateC5H8O4Precursor for barbituric acid and used in fragrance synthesis. wikipedia.org
Di-tert-butyl MalonateC11H20O4Used in syntheses where tert-butyl ester cleavage is desired. orgsyn.org
Ethyl tert-butyl MalonateC9H16O4Asymmetrically substituted ester for selective reactions. orgsyn.org
tert-Butyl methyl malonateC8H14O4Another asymmetrically substituted malonate ester. sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2-tert-butylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H16O4/c1-9(2,3)6(7(10)12-4)8(11)13-5/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBANUQSDPDUGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544170
Record name Dimethyl tert-butylpropanedioate
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39520-25-7
Record name 1,3-Dimethyl 2-(1,1-dimethylethyl)propanedioate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl tert-butylpropanedioate
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Record name DIMETHYL 2-(TERT-BUTYL)MALONATE
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Chemical Reactivity and Mechanistic Investigations of Dimethyl 2 Tert Butyl Malonate

Photochemical Reactivity Studies

The photochemical behavior of malonates is a critical area of study for understanding their atmospheric fate. While direct studies on Dimethyl 2-(tert-butyl)malonate are limited, extensive research on the closely related Di-tert-butyl malonate (DTBM) provides significant insight into the operative mechanisms. The photo-oxidation of these compounds is typically initiated by highly reactive species such as chlorine atoms in gas-phase experiments.

Photo-oxidation Mechanisms and Pathways

The photo-oxidation of Di-tert-butyl malonate (DTBM), when initiated by chlorine atoms, proceeds through the formation of a primary radical, which then engages in several competitive reaction pathways. nih.govconicet.gov.ar In the absence of other atmospheric pollutants like nitrogen dioxide (NO₂), the main carbon-containing products identified are acetone (B3395972), formic acid, carbon monoxide, and carbon dioxide. nih.govconicet.gov.ar

The proposed mechanism, supported by both experimental and computational data, suggests that the initially formed (CH₃)₃COC(O)CH₂C(O)OC(CH₃)₂O• radical undergoes two primary reactions. nih.gov The dominant pathway is decomposition, which accounts for approximately 55% of the reaction and yields acetone and the (CH₃)₃COC(O)CH₂C(O)O• radical. nih.gov A competing pathway, accounting for about 40% of the reaction, involves the migration of a hydrogen atom from the central methylene (B1212753) group to the terminal oxygen atom. nih.gov

Radical Intermediates and Reaction Kinetics

The kinetics of the initial reaction step have been quantified. The rate constant for the gas-phase reaction of Di-tert-butyl malonate with chlorine atoms was determined to be (1.5 ± 0.1) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. nih.govconicet.gov.ar This rapid reaction rate highlights the susceptibility of such malonates to atmospheric oxidation.

Table 1: Kinetic Data for the Reaction of Di-tert-butyl Malonate with Cl Atoms

Parameter Value

Table 2: Competing Reactions of the (CH₃)₃COC(O)CH₂C(O)OC(CH₃)₂O• Radical Intermediate

Reaction Pathway Products Yield
Decomposition Acetone + (CH₃)₃COC(O)CH₂C(O)O• radical 55 ± 2% nih.gov

Influence of Environmental Factors on Photo-reactivity

Environmental conditions, particularly the presence of pollutants like nitrogen dioxide (NO₂), significantly alter the photo-oxidation pathways. nih.govconicet.gov.ar When NO₂ is added to the reaction system of Di-tert-butyl malonate and chlorine atoms, additional products are formed. nih.govconicet.gov.ar These include organonitrates such as (CH₃)₃CC(O)OONO₂ and (CH₃)₃CONO₂. nih.govconicet.gov.ar The formation of these compounds indicates that radical intermediates in the oxidation chain can react with NO₂ molecules, diverting the reaction from the pathways that dominate in a clean atmosphere and leading to the formation of secondary organic aerosols and other atmospheric pollutants.

Electrophilic and Nucleophilic Reactivity at the Methylene and Ester Centers

The reactivity of this compound is characterized by two primary centers: the acidic methylene (α-carbon) protons and the electrophilic carbonyl carbons of the ester groups.

The protons on the carbon situated between the two carbonyl groups are significantly more acidic than typical C-H bonds. This increased acidity allows for deprotonation by a suitable base to form a resonance-stabilized carbanion, or enolate. jove.comwikipedia.org This enolate is a potent carbon-centered nucleophile. nih.gov In this form, the compound can participate in a variety of nucleophilic substitution and addition reactions, most notably the alkylation with alkyl halides, which is a cornerstone of the malonic ester synthesis. wikipedia.org Malonate anions are considered good nucleophiles with basicity comparable to phenoxides. nih.gov

Conversely, the carbonyl carbons of the two methyl ester groups are electrophilic centers. They are susceptible to attack by nucleophiles. A classic example of this reactivity is the hydrolysis of the esters under acidic or basic conditions. In this reaction, a nucleophile (water or hydroxide) attacks the carbonyl carbon, leading to the cleavage of the ester bond and the formation of the corresponding malonic acid derivative and methanol.

Decarboxylation Mechanisms of Malonic Acid Derivatives

While this compound itself does not directly undergo decarboxylation, its corresponding dicarboxylic acid, 2-(tert-butyl)malonic acid (formed upon hydrolysis of the esters), readily decarboxylates upon heating. wikipedia.orgmasterorganicchemistry.com This is a characteristic reaction of malonic acids and other β-dicarboxylic acids. jove.com

Thermal Decarboxylation Pathways

The thermal decarboxylation of malonic acid and its substituted derivatives proceeds through a specific, well-established mechanism. jove.commasterorganicchemistry.com The process involves an internal electron transfer via a cyclic, six-membered transition state. jove.com In this transition state, the carbonyl oxygen of one carboxyl group abstracts the proton from the other carboxyl group, while a concerted rearrangement of electrons leads to the cleavage of a C-C bond and the liberation of carbon dioxide (CO₂). jove.commasterorganicchemistry.com

This concerted step results in the formation of an enol intermediate. jove.com The enol then rapidly tautomerizes to the more stable final product, which is a monocarboxylic acid. jove.commasterorganicchemistry.com This decarboxylation is a crucial final step in the classical malonic ester synthesis, which converts alkyl halides into carboxylic acids with a two-carbon chain extension. jove.comwikipedia.org Control experiments in related systems have confirmed that this is a thermal process and not a result of other catalytic pathways in the absence of heat. nih.gov The rate of decarboxylation can be influenced by the solvent, with increases in solvent basicity, polarity, and molar volume generally increasing the reaction rate. researchgate.net

Acid-Catalyzed Decarboxylation

The acid-catalyzed decarboxylation of malonic esters is a classical transformation that typically proceeds via hydrolysis of the ester groups to form a malonic acid intermediate, which then loses carbon dioxide upon heating. For this compound, this process is complicated by the presence of the acid-sensitive tert-butyl group.

The general sequence involves the initial acid-catalyzed hydrolysis of one or both methyl ester groups to yield the corresponding carboxylic acid(s). The resulting β-keto acid (or di-acid) is unstable and, upon heating, can undergo decarboxylation through a six-membered cyclic transition state to yield an enol, which then tautomerizes to the final carboxylic acid product. masterorganicchemistry.com

However, with a 2-tert-butyl substituent, two factors significantly influence this pathway:

Steric Hindrance : The bulky tert-butyl group can sterically hinder the approach of water to the ester carbonyls, potentially slowing the initial hydrolysis step compared to less substituted malonates. stackexchange.com

Acid Sensitivity of the tert-butyl Group : Under acidic conditions, particularly with heating, the tert-butyl group itself is susceptible to elimination as isobutylene (B52900), a competing side reaction.

Research on analogous substituted malonates has shown that forcing conditions are often required. For instance, the decarboxylation of dialkylated malonic acids typically necessitates heating without a solvent at temperatures exceeding 150 °C to overcome the electronic and steric barriers. stackexchange.com In the case of mixed esters containing a tert-butyl ester group, treatment with acid such as trifluoroacetic acid can selectively cleave the tert-butyl ester over other alkyl esters like methyl or benzyl (B1604629) esters. frontiersin.orgnih.gov This suggests that for this compound, precise control of acidic conditions would be critical to favor methyl ester hydrolysis and subsequent decarboxylation without significant degradation or loss of the tert-butyl group.

Krapcho Decarboxylation Applications

The Krapcho decarboxylation is a powerful method for the dealkoxycarbonylation of malonic esters, particularly when only one ester group needs to be removed. wikipedia.org The reaction is typically carried out by heating the substrate in a dipolar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), with a salt (e.g., NaCl, LiCl) and a small amount of water. wikipedia.orgresearchgate.netscite.ai The mechanism involves nucleophilic attack by the halide anion on the ester's alkyl group (SN2), followed by decarboxylation. wikipedia.org

This reaction is highly advantageous as it avoids harsh acidic or basic conditions that might promote side reactions. wikipedia.org For substrates like this compound, the Krapcho reaction offers a pathway to synthesize methyl 3,3-dimethylbutanoate. The reaction generally works best with methyl esters due to their higher susceptibility to SN2 attack. wikipedia.org

Interestingly, research has shown that de-tert-butoxycarbonylation can occur more readily than the cleavage of other ester types, such as ethyl esters, in a water/DMSO mixture even without the addition of salts. researchgate.net This highlights a method for the chemoselective removal of tertiary ester groups, a feature that could be exploited in mixed malonates containing a tert-butyl ester. researchgate.net

Table 1: Typical Conditions for Krapcho Decarboxylation

Component Role Typical Conditions Citation
Substrate Malonic ester Substituted malonate wikipedia.org
Solvent Dipolar aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) wikipedia.orgsemanticscholar.org
Salt Nucleophile Source NaCl, LiCl, NaCN wikipedia.orgsemanticscholar.org
Co-solvent Proton Source Water wikipedia.orgscite.ai
Temperature Reaction Driver High temperature, often >150 °C wikipedia.org

Hydrolysis and Transesterification Reactions

The hydrolysis and transesterification of this compound are governed by the differential reactivity of the methyl and potential tert-butyl ester groups. The steric bulk of the 2-tert-butyl group influences the rate of these reactions.

Selective hydrolysis of one ester group over the other is a key synthetic challenge. Studies on structurally related α,α-dialkylmalonates containing both a tert-butyl ester and another ester group have demonstrated that high selectivity can be achieved. For example, treatment of a mixed benzyl tert-butyl malonate with trifluoroacetic acid (TFA) in dichloromethane (B109758) at low temperatures resulted in the selective cleavage of the tert-butyl ester, leaving the benzyl ester intact. frontiersin.orgnih.gov Conversely, using basic conditions (e.g., KOH in methanol), the benzyl ester could be selectively hydrolyzed. frontiersin.orgnih.gov

This differential reactivity allows for the preparation of malonic acid monoesters, which are valuable synthetic intermediates. nih.gov

Table 2: Selective Hydrolysis Conditions for Mixed Malonate Esters

Substrate Type Reagent/Conditions Selectively Cleaved Ester Product Yield Citation
α-Alkyl-α-benzylmalonate tert-butyl ester Trifluoroacetic acid, CH₂Cl₂ tert-Butyl Malonic acid mono-benzyl ester 93% nih.gov
α-Alkyl-α-benzylmalonate tert-butyl ester 1N KOH Benzyl Malonic acid mono-tert-butyl ester 94-98% nih.gov

Transesterification, the conversion of one ester to another, can also be performed. For instance, the transesterification of dimethyl malonate to diethyl malonate can be achieved by heating with ethanol (B145695) in the presence of a catalyst like tetraethyl orthotitanate. google.com A similar principle could be applied to this compound, although reaction conditions would need to be optimized to account for the steric hindrance.

Reactions with Organometallic Reagents

The acidic α-proton of this compound can be removed by a suitable base to form an enolate, which can then react with various electrophiles. However, more sophisticated reactions involving organometallic catalysts have been developed for C-C bond formation.

A significant application is the palladium-catalyzed α-arylation of malonates. Research has shown that di-tert-butyl malonate can be effectively coupled with a range of electron-rich and electron-poor aryl bromides and chlorides. nih.govacs.orgresearchgate.net These reactions typically employ a palladium source, such as Pd(OAc)₂, and a sterically hindered phosphine (B1218219) ligand, like P(t-Bu)₃. nih.govacs.org This methodology is applicable for creating quaternary carbon centers when using α-substituted malonates. nih.gov While these studies often use di-tert-butyl malonate, the principles are directly relevant to its dimethyl analog.

Table 3: Palladium-Catalyzed α-Arylation of Di-tert-butyl Malonate

Aryl Halide Catalyst/Ligand Base Product Citation
4-Bromotoluene Pd(dba)₂ / P(t-Bu)₃ NaH Di-tert-butyl 2-(4-methylphenyl)malonate nih.govacs.org
1-Chloronaphthalene Pd(OAc)₂ / (1-Ad)P(t-Bu)₂ NaH Di-tert-butyl 2-(naphthalen-1-yl)malonate nih.govacs.org
4-Chloroanisole Pd(OAc)₂ / P(t-Bu)₃ NaH Di-tert-butyl 2-(4-methoxyphenyl)malonate nih.govacs.org

Additionally, organometallic reagents like Grignard reagents (e.g., methylmagnesium iodide) can participate in conjugate addition to alkylidenemalonates, which is a key strategy for synthesizing tert-alkyl malonates like the parent compound of this article. orgsyn.org Direct reaction of strong organometallic bases like organolithiums with the ester carbonyl groups is also possible, leading to ketones or tertiary alcohols after hydrolysis. mt.com

Acylation Reactions

C-acylation of malonic esters at the α-position provides access to β-keto diesters, which are versatile synthetic intermediates. The general procedure involves forming the malonate enolate, typically with a base like sodium ethoxide or magnesium ethoxide, followed by reaction with an acylating agent such as an acid chloride or anhydride. acs.org

For diethyl malonate, a well-established procedure involves using magnesium chloride and a tertiary amine base like triethylamine (B128534) to facilitate acylation with acid chlorides. acs.org The malonic ester is first treated with MgCl₂ and triethylamine to form the magnesium enolate in situ, which is then acylated. This method is often preferred as it can suppress O-acylation, a common side reaction.

While specific studies on the acylation of this compound are not detailed, this general methodology would be the standard approach. The presence of the bulky 2-tert-butyl group would likely necessitate stronger reaction conditions or more reactive acylating agents to achieve efficient conversion due to steric hindrance at the α-carbon. The choice of base is also critical; a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) could be used to ensure complete enolate formation before the addition of the acylating agent. libretexts.org

Applications of Dimethyl 2 Tert Butyl Malonate in Advanced Organic Synthesis

Role as a Versatile C3 Synthon in Organic Transformations

Malonic esters are widely recognized as versatile C3 synthons, equivalent to the -CH2COOH synthon. youtube.com The α-protons of malonic esters are significantly acidic (pKa ≈ 13 for diethyl malonate) due to the resonance stabilization of the resulting carbanion (enolate) by both carbonyl groups. masterorganicchemistry.comwikipedia.org This acidity allows for easy deprotonation with relatively mild bases, such as sodium ethoxide, to form a nucleophilic enolate. libretexts.orglibretexts.org

This enolate can then be alkylated by reacting it with various electrophiles, most commonly alkyl halides, in an SN2 reaction to form a new carbon-carbon bond at the α-position. wikipedia.org The resulting substituted malonic ester can then undergo hydrolysis of the ester groups, followed by heating, which induces decarboxylation (the loss of CO2) to yield a substituted carboxylic acid. libretexts.orguobabylon.edu.iq This entire sequence, known as the malonic ester synthesis, effectively adds a two-carbon chain (from the malonate) to an alkyl halide, culminating in a new carboxylic acid. uobabylon.edu.iqnih.gov This fundamental transformation underscores the role of malonic esters as robust three-carbon building blocks.

Synthesis of Complex Carbon Skeletons and Ring Systems

The reactivity of the malonate core is harnessed to build not just simple chains but also intricate carbon skeletons and various ring systems. By choosing the appropriate malonate derivative and reaction partners, chemists can access a diverse range of molecular structures.

Cyclobutane (B1203170) Formation via Michael Adducts and Enamines/Enol Ethers

A key derivative for cycloaddition reactions is di-tert-butyl methylenemalonate, which can be prepared from di-tert-butyl malonate. This sterically hindered 1,1-dicarbonyl alkene is a valuable reagent that reacts under mild conditions with nucleophilic alkenes like enamines and enol ethers. masterorganicchemistry.com Depending on the structure of the alkene, these reactions can yield either Michael adducts or, more significantly, cyclobutane derivatives. masterorganicchemistry.com The reaction with enamines often proceeds without the need for a catalyst, while reactions with enol ethers may be facilitated by Lewis acids. masterorganicchemistry.com This [2+2] cycloaddition pathway provides an efficient route to functionalized four-membered rings, which are important structural motifs in various target molecules. Classical malonate alkylation chemistry is also exploited in modern synthetic schemes for constructing cyclobutane rings for use as building blocks in drug discovery. acs.org

α,α-Disubstituted Lactone Synthesis

The synthesis of lactones, particularly those bearing a quaternary carbon center α to the carbonyl group, can be achieved through intramolecular reactions of malonate derivatives. One powerful strategy involves the intramolecular palladium-catalyzed allylic alkylation. In this approach, a malonate is tethered to an allylic electrophile via an ester linkage. The use of an ester tether directs the cyclization to exclusively form the 5-exo product, leading to γ-lactones.

Another strategy involves the alkylation of a malonate enolate with a molecule containing a latent electrophile, such as an epoxide. For instance, alkylation with an epibromohydrin (B142927) can be followed by base-induced intramolecular cyclization to form a lactone. By starting with an α-substituted malonate, this method can produce α,α-disubstituted lactones. Furthermore, tandem reactions involving Friedel-Crafts acylations with lactones can lead to complex polycyclic systems. Recent advances have also demonstrated that ketomalonates can undergo (3+2) cycloadditions with alkynes to produce complex lactones, such as premethylenomycin C lactone.

Preparation of Substituted Carboxylic Acids

The malonic ester synthesis is a classic and highly reliable method for preparing mono- and di-substituted acetic acids. libretexts.orgmasterorganicchemistry.com The process begins with the deprotonation of a malonic ester, such as diethyl malonate or dimethyl malonate, with a base like sodium ethoxide to generate a stabilized enolate. masterorganicchemistry.comlibretexts.org This nucleophilic enolate readily attacks a primary or methyl alkyl halide, installing the first alkyl group on the α-carbon. wikipedia.org

Because the resulting mono-alkylated malonic ester still possesses one acidic α-proton, the process can be repeated. libretexts.orguobabylon.edu.iq A second deprotonation followed by alkylation with the same or a different alkyl halide yields a di-alkylated malonic ester. libretexts.org The final step involves acidic hydrolysis of both ester groups to form a disubstituted malonic acid, which, upon heating, readily undergoes decarboxylation to afford the target α,α-disubstituted carboxylic acid. wikipedia.orguobabylon.edu.iq

Starting MalonateAlkylating Agent(s)BaseFinal Product Class
Diethyl Malonate1. R¹-XNaOEtMono-substituted Acetic Acid
Diethyl Malonate1. R¹-X, 2. R²-XNaOEtDi-substituted Acetic Acid
Dimethyl Malonate1-IodobutaneNaHButylmalonic Acid Derivative
Diethyl Malonate1,4-DibromobutaneNaOEtCyclopentanecarboxylic Acid

Precursor in Stereoselective Synthesis

Malonic esters are crucial precursors in the field of asymmetric synthesis for creating chiral molecules with high enantiomeric purity. A significant area of development is the enantioselective alkylation of malonates to generate quaternary stereocenters—carbon atoms bonded to four different non-hydrogen substituents. wikipedia.org

One of the most successful approaches is the use of phase-transfer catalysis (PTC). wikipedia.org In this method, α-monosubstituted malonates with two different ester groups (e.g., tert-butyl and methyl, or tert-butyl and diphenylmethyl) are alkylated in a two-phase system. uobabylon.edu.iq A chiral phase-transfer catalyst, typically a modified Cinchona alkaloid, transports the malonate enolate from the aqueous basic phase to the organic phase containing the alkyl halide. masterorganicchemistry.comwikipedia.org The chiral environment of the catalyst directs the alkylation to occur preferentially on one face of the enolate, leading to the formation of one enantiomer of the α,α-disubstituted product in high yield and with excellent enantioselectivity (up to 99% yield and 98% ee). wikipedia.org

The differential reactivity of the ester groups in the product is key to their synthetic utility. For example, a tert-butyl ester can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid), while a diphenylmethyl or benzyl (B1604629) ester can be removed by hydrogenolysis, and a methyl ester can be hydrolyzed under basic conditions. This selective deprotection allows for the versatile transformation of the chiral α,α-dialkylmalonates into a wide range of valuable chiral building blocks, including chiral monoacids and amino acids. wikipedia.org

Malonate SubstrateCatalyst TypeReactionYield / Enantioselectivity
tert-Butyl methyl α-alkylmalonateChiral Phase-Transfer (Cinchona)Asymmetric AlkylationHigh Yields, High ee's
Diphenylmethyl tert-butyl α-acyloxymalonateChiral Phase-Transfer (NAS Bromide)Enantioselective α-alkylationup to 99% / up to 93% ee
2,2-Diphenylethyl tert-butyl α-methylmalonateChiral Phase-Transfer (NAS Bromide)Asymmetric Alkylationup to 99% / up to 98% ee
Dialkyl MalonatesIridium-basedAsymmetric Allylic Alkylationup to 93% / up to 97% ee

Enantioselective α-Alkylation for Chiral Quaternary Carbon Centers

The construction of chiral quaternary carbon centers, carbon atoms bonded to four other distinct carbon groups, is a significant challenge in organic synthesis. The steric congestion around these centers makes their creation difficult, yet they are prevalent in a wide array of biologically active molecules and natural products. Malonates are key starting materials for generating such centers through α-alkylation. While direct research on dimethyl 2-(tert-butyl)malonate is limited, extensive studies on analogous tert-butyl malonate derivatives provide a clear blueprint for its potential applications.

Phase-transfer catalysis (PTC) has emerged as a powerful technique for the enantioselective alkylation of malonates. In this method, a chiral catalyst facilitates the transfer of the malonate enolate from an aqueous or solid phase into an organic phase where it reacts with an alkylating agent. Research has demonstrated the efficient asymmetric synthesis of α,α-dialkylmalonates using this approach. For instance, the α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates using a binaphthyl-modified chiral quaternary ammonium (B1175870) salt as the phase-transfer catalyst yields products with a quaternary carbon center in high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee). nih.govfrontiersin.orgnih.gov The reaction's success with allylic and benzylic halides highlights its broad scope. frontiersin.org The resulting chiral products can be selectively hydrolyzed to furnish versatile chiral malonic monoacids. nih.govfrontiersin.orgnih.gov

Another significant advancement is the use of transition metal catalysis. Iridium-catalyzed asymmetric allylic alkylation of dialkyl malonates with trisubstituted allylic electrophiles has been shown to be highly effective for creating all-carbon quaternary stereocenters. nih.govorganic-chemistry.orgacs.orgchemrxiv.org These reactions proceed at room temperature and produce a diverse range of enantioenriched compounds. nih.govorganic-chemistry.org Optimization studies have identified that using sodium bis(trimethylsilyl)amide (NaHMDS) as the base and zinc iodide (ZnI2) as a Lewis acid can lead to high yields and enantioselectivity. organic-chemistry.org The products from these reactions are valuable building blocks that can be further transformed into complex structures like vicinal quaternary products and β-quaternary acids. nih.govorganic-chemistry.org

The research findings on related malonates strongly suggest that this compound would be a highly effective substrate in these enantioselective α-alkylation reactions for the synthesis of chiral quaternary carbon centers.

Table 1: Enantioselective Phase-Transfer Catalytic α-Alkylation of a Malonate Derivative Reaction illustrated with 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate as a representative substrate.

Alkylating AgentYield (%)Enantiomeric Excess (ee, %)
Benzyl bromide9998
2-Methylallyl bromide9486
p-Chlorobenzyl bromide9997
Propargyl bromide7066

Data sourced from studies on 2,2-diphenylethyl tert-butyl α-methylmalonates. frontiersin.org

Table 2: Iridium-Catalyzed Asymmetric Allylic Alkylation of a Dialkyl Malonate Illustrative examples of the reaction with various allylic electrophiles.

Allylic ElectrophileYield (%)Enantiomeric Excess (ee, %)
(E)-1-Chloro-2-methyl-1,3-diphenylprop-2-ene9397
(E)-1-Chloro-1-(4-methoxyphenyl)-2-methylprop-2-ene8595
(E)-1-Chloro-2-methyl-1-phenylprop-2-ene9196

Data reflects general findings for iridium-catalyzed allylic alkylation of dialkyl malonates. nih.govorganic-chemistry.org

Utility in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade (or tandem) processes are highly efficient strategies in organic synthesis that allow for the construction of complex molecules from simple starting materials in a single operation, thereby reducing waste and improving atom economy. Malonate derivatives are excellent nucleophiles and are frequently employed in such reactions.

A cornerstone reaction that often initiates a cascade sequence is the Knoevenagel condensation. This reaction involves the condensation of an active methylene (B1212753) compound, such as a malonate, with an aldehyde or ketone, typically catalyzed by a weak base. chemrxiv.org The resulting α,β-unsaturated product is a versatile intermediate that can participate in subsequent reactions. For example, a Knoevenagel condensation followed by a Michael addition is a common cascade sequence. While specific examples detailing the use of this compound in these sequences are not prevalent in the literature, the reactivity of related compounds like dimethyl malonate and diethyl malonate is well-documented. nih.govamazonaws.com These simpler malonates readily undergo Knoevenagel condensation with various aldehydes, and the resulting products can be used in subsequent cyclization or addition reactions. nih.gov

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another key reaction where malonates are frequently used. Asymmetric Michael additions of dimethyl malonate to α,β-unsaturated ketones and aldehydes have been successfully achieved using various catalytic systems, including heterobimetallic complexes and organocatalysts. nih.govresearchgate.net These reactions can serve as the entry point into cascade sequences for the synthesis of complex chiral molecules.

Given the established reactivity of other malonic esters, it is highly probable that this compound could serve as a valuable component in the development of novel multi-component and cascade reactions. The tert-butyl group could offer unique steric influence on the stereochemical outcome of these complex transformations. For instance, in a Knoevenagel-Michael cascade, the steric bulk of the tert-butyl group in this compound could direct the approach of the Michael donor, potentially leading to high levels of diastereoselectivity in the final product. Further research in this area would be beneficial to fully explore the synthetic potential of this particular malonate.

Derivatives and Analogues of Dimethyl 2 Tert Butyl Malonate: Synthetic Studies and Applications

Synthesis and Reactivity of Monomethyl 2-(tert-butyl)malonate

A key analogue in this series is the monoester, mono-tert-butyl malonate, which serves as a valuable building block. Its synthesis can be achieved through several routes. One common method involves the reaction of malonic acid with isobutylene (B52900) in the presence of a strong acid catalyst like sulfuric acid. orgsyn.org Another approach starts from α-methyl Meldrum's acid, which upon refluxing in tert-butanol (B103910) undergoes transesterification followed by decarboxylation to yield the desired mono-tert-butyl malonate. frontiersin.orgnih.gov

The reactivity of mono-tert-butyl malonate is characterized by the presence of an acidic proton on the α-carbon and a single carboxylic acid group, allowing for selective chemical transformations. It can be used in the preparation of various compounds, including dendritic precursors for asymmetric methanofullerenes and haptens for immunoassays. sigmaaldrich.com The carboxyl group can be coupled with alcohols using coupling agents like 1-ethyl-3-(dimethylaminopropyl)carbodiimide (EDC) to form new ester derivatives. frontiersin.orgnih.gov

Compound Name CAS Number Molecular Formula Key Properties/Uses
mono-tert-Butyl malonate40052-13-9C₇H₁₂O₄Precursor for methanofullerenes and haptens. sigmaaldrich.com
Di-tert-butyl malonate541-16-2C₁₁H₂₀O₄Used in the synthesis of (+/-)-actinophyllic acid. sigmaaldrich.com

Functionalization of the tert-Butyl Group

Direct chemical modification of the tert-butyl group in malonate esters is not a commonly pursued synthetic strategy. The tert-butyl group is composed of a quaternary carbon and is exceptionally stable due to the strength of the C-C and C-H single bonds. It lacks functional groups that would typically serve as handles for further reactions, making it chemically inert under most conditions used to modify other parts of the malonate structure. Consequently, synthetic efforts are almost exclusively focused on the more reactive ester and α-carbon positions.

Introduction of Additional Substituents at the α-Position

The acidic proton at the α-position of malonate esters is the primary site for introducing new substituents, a cornerstone of the malonic ester synthesis. wikipedia.orglibretexts.org This allows for the creation of a diverse range of substituted carboxylic acids and other functional molecules.

Halogenation at the α-position of malonates produces valuable synthetic intermediates. Dimethyl 2-chloromalonate, for instance, is synthesized by the chlorination of dimethyl malonate using sulfuryl chloride. derpharmachemica.comderpharmachemica.com The reaction is typically performed by adding sulfuryl chloride to dimethyl malonate at a controlled temperature, followed by heating to complete the reaction. derpharmachemica.com While this method can produce the desired monochlorinated product in high yield, the formation of the dichloro impurity, dimethyl 2,2-dichloromalonate, is a potential side reaction if the reaction is prolonged. derpharmachemica.com

Dimethyl 2-chloromalonate is a key reagent in the synthesis of various active pharmaceutical ingredients (APIs). derpharmachemica.com It reacts with phenols to form O-alkylated products, such as intermediates for the drug Bosentan, and is used in the construction of heterocyclic rings like pyrimidinediones and benzofurans. derpharmachemica.comscientificlabs.co.uk

Derivative Starting Material Reagent Significance
Dimethyl 2-chloromalonateDimethyl malonateSulfuryl ChlorideIntermediate for APIs (e.g., Bosentan), heterocycle synthesis. derpharmachemica.com
Diethyl chloromalonateDiethyl malonateN-chloro-succinimideSynthetic intermediate. chemicalbook.com

Alkylation: The alkylation of the α-carbon is a fundamental transformation of malonic esters. libretexts.org The process involves deprotonation of the α-carbon with a suitable base, such as sodium ethoxide or potassium carbonate, to form a nucleophilic enolate. libretexts.orgphasetransfercatalysis.com This enolate then undergoes an SN2 reaction with an alkyl halide to form the α-alkylated malonate. libretexts.orglibretexts.org The reaction is most effective with primary or methyl halides, as secondary and tertiary halides can lead to competing elimination reactions. libretexts.org If a second acidic proton remains, the process can be repeated to yield a dialkylated product. libretexts.org Phase-transfer catalysis (PTC) provides an effective method for C-alkylation under mild conditions. phasetransfercatalysis.com

Arylation: Introducing an aryl group at the α-position of malonates can be achieved through copper-catalyzed cross-coupling reactions. acs.org A general and mild method involves the coupling of an aryl iodide with a malonic ester like diethyl malonate in the presence of a copper(I) iodide catalyst, a ligand such as 2-phenylphenol, and a base like cesium carbonate. acs.orgorganic-chemistry.orgnih.gov This approach is valued for its mild conditions and tolerance of various functional groups on the aryl iodide. acs.orgorganic-chemistry.org Alternative protocols utilize aryl bromides with a CuCl₂/8-hydroxyquinoline catalytic system or employ microwave assistance to shorten reaction times and improve efficiency. researchgate.net

Reaction Type Catalyst/Reagents Substrates Key Features
ArylationCuI / 2-phenylphenolAryl iodide, Diethyl malonateMild conditions, good functional group tolerance. acs.orgorganic-chemistry.org
ArylationCuCl₂ / 8-HydroxyquinolineAryl bromide, Diethyl malonateLow catalyst loading, good compatibility with aryl bromides.
ArylationCu(OTf)₂ / 2-picolinic acidAryl halide, Diethyl malonateMicrowave-assisted, short reaction times. researchgate.net

Heterocyclic Derivatives Incorporating Malonate Structures

Substituted dialkyl malonates are crucial precursors for synthesizing a variety of heterocyclic compounds. The 1,3-dicarbonyl moiety within the malonate structure is ideal for cyclocondensation reactions with dinucleophiles, leading to the formation of 5-, 6-, and 7-membered rings. derpharmachemica.com For example, condensation of α-halo malonates with amidines can yield pyrimidinediones. derpharmachemica.com Similarly, O-alkylation of salicylaldehydes with dimethyl 2-chloromalonate is a route to benzofurans. derpharmachemica.com These heterocyclic structures are prevalent in many biologically active molecules and pharmaceutical compounds.

Chiral Analogues and their Enantioselective Synthesis

The creation of chiral centers, particularly quaternary ones, is a significant challenge in organic synthesis. Enantioselective synthesis of chiral malonates provides access to valuable building blocks for complex chiral molecules.

A highly effective strategy involves the asymmetric α-alkylation of malonate derivatives using phase-transfer catalysis (PTC). frontiersin.orgnih.govnih.gov In this approach, a prochiral malonate substrate, such as a 2,2-diphenylethyl tert-butyl α-alkylmalonate, is alkylated in the presence of a chiral phase-transfer catalyst, typically a binaphthyl-modified quaternary ammonium (B1175870) salt. frontiersin.orgnih.gov This methodology allows for the synthesis of α,α-dialkylmalonates containing a quaternary chiral center in high chemical yields (up to 99%) and with excellent enantioselectivities (up to 98% ee). frontiersin.orgnih.govnih.govresearchgate.net The resulting chiral malonates can be selectively hydrolyzed to their corresponding monoacids, which are versatile intermediates. frontiersin.orgnih.gov

Another powerful method for creating chiral structures is the desymmetrization of prochiral malonates. Nickel-catalyzed arylative cyclization of alkynyl malonate esters with arylboronic acids has been shown to produce highly functionalized chiral cyclopent-2-enones. d-nb.info This reaction proceeds with a chiral phosphinooxazoline/nickel complex, where the enantioselectivity is achieved through the desymmetrization of the two ester groups during the cyclization step. d-nb.info

Substrate Alkylating Agent Yield (%) Enantiomeric Excess (ee, %) Reference
1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate2-methylallyl bromide9496 nih.gov
1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonatebenzyl (B1604629) bromide7598 nih.gov

Advanced Spectroscopic and Chromatographic Characterization of Dimethyl 2 Tert Butyl Malonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework. For Dimethyl 2-(tert-butyl)malonate, both ¹H and ¹³C NMR are employed to confirm its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The tert-butyl group will produce a sharp singlet, typically integrating to nine protons. The two methyl ester groups will also appear as a singlet, integrating to six protons. The methine proton (CH) attached to the tert-butyl group will be a singlet as well. The chemical shifts of these protons are influenced by their local electronic environment.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the different carbon atoms present in the molecule. Key resonances are expected for the carbonyl carbons of the ester groups, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the methoxy (B1213986) carbons of the ester groups, and the central methine carbon. The chemical shifts for these carbons are highly characteristic. pitt.edu

Predicted NMR data for this compound can be used to anticipate the spectral features.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Data is predicted and serves as an estimation.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
tert-butyl (CH₃)₃C-~1.0 - 1.5 (s, 9H)~27-29 (CH₃)
tert-butyl (CMe₃)-~30-35 (quaternary C)
Methine (-CH-)~3.3 - 3.5 (s, 1H)~55-60
Methyl Ester (-OCH₃)~3.7 (s, 6H)~52-54
Carbonyl (-C=O)-~168-172

s = singlet

In practice, NMR spectra are recorded in deuterated solvents, and the chemical shifts are reported relative to a reference standard like tetramethylsilane (B1202638) (TMS). pitt.edu

Mass Spectrometry (MS) Techniques (LC-MS, UPLC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. When coupled with liquid chromatography (LC) or ultra-high-performance liquid chromatography (UPLC), it becomes a highly sensitive and selective method for analyzing complex mixtures. nih.gov

For this compound, LC-MS or UPLC-MS analysis would typically involve electrospray ionization (ESI) to generate ions in the gas phase. The resulting mass spectrum would show the molecular ion peak, which corresponds to the mass of the intact molecule plus a proton ([M+H]⁺) or another adduct like sodium ([M+Na]⁺). uni.lu High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy. rsc.org

Fragmentation of the molecular ion in the mass spectrometer (MS/MS or tandem MS) can provide valuable structural information. Common fragmentation pathways for malonic esters include the loss of the ester groups or parts thereof. The fragmentation patterns of related diethyl malonate derivatives show that the loss of the entire malonate moiety can be a significant fragmentation pathway. mdpi.com

Table 2: Predicted m/z Values for Adducts of this compound Based on predicted data for C₉H₁₆O₄ (Monoisotopic Mass: 188.10486 Da). uni.lu

Adduct Predicted m/z
[M+H]⁺189.11214
[M+Na]⁺211.09408
[M+K]⁺227.06802
[M+NH₄]⁺206.13868

The specific conditions for LC-MS analysis, such as the mobile phase composition and gradient, would be optimized to achieve good chromatographic separation and efficient ionization. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. A prominent feature would be the strong C=O stretching vibration of the ester groups, typically appearing in the region of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester groups will also be visible, usually as two bands in the 1300-1000 cm⁻¹ region. The C-H stretching vibrations of the alkyl groups (tert-butyl and methyl) will appear around 2850-3000 cm⁻¹. Analysis of the IR spectrum of the related compound, di-tert-butyl malonate, provides a reference for these characteristic peaks. nist.gov

Raman Spectroscopy: Raman spectroscopy also provides information about molecular vibrations. For this compound, the C=O stretch is also observable in the Raman spectrum, though it is often weaker than in the IR spectrum. Symmetrical vibrations, such as the C-C skeletal vibrations, often give rise to strong Raman signals. The Raman spectrum of dimethyl malonate can serve as a useful comparison. chemicalbook.com

Table 3: Expected Vibrational Bands for this compound Based on characteristic functional group frequencies and data from related malonates.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
C-H (Alkyl)Stretching2850 - 3000IR, Raman
C=O (Ester)Stretching1730 - 1750IR (Strong), Raman
C-O (Ester)Stretching1000 - 1300IR (Strong)
C-CSkeletal VibrationsVariousRaman (Often Strong)

The combination of IR and Raman spectroscopy provides a comprehensive fingerprint of the molecule's vibrational modes, confirming the presence of the key functional groups.

Chromatographic Methods for Purity Assessment and Separation (HPLC, GC)

Chromatographic methods are essential for determining the purity of this compound and for its separation from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method would likely be employed. helixchrom.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. cnzrchem.com The compound is detected as it elutes from the column, typically using a UV detector, as the ester carbonyl group provides some UV absorbance. cnzrchem.com The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis and purity assessment.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. This compound is sufficiently volatile to be analyzed by GC. A typical GC analysis would involve injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (like helium or nitrogen) through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column. A flame ionization detector (FID) is commonly used for detection. The purity of the compound can be determined by the relative area of its peak in the chromatogram. GC can also be coupled with a mass spectrometer (GC-MS) for definitive peak identification. nih.gov

The choice between HPLC and GC depends on the specific analytical need, with HPLC being more suitable for less volatile impurities and GC providing high resolution for volatile components.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

The three-dimensional structure of Dimethyl 2-(tert-butyl)malonate is dictated by the interplay of bond lengths, bond angles, and torsional angles. The central carbon atom, bonded to a hydrogen, a tert-butyl group, and two methoxycarbonyl groups, possesses a tetrahedral geometry.

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are essential for determining the molecule's most stable conformation (its lowest energy state). These calculations would model the rotations around the various single bonds. The most significant steric interaction would be between the bulky tert-butyl group and the two adjacent methoxycarbonyl groups. It is predicted that the lowest energy conformation would involve rotation of these groups to minimize steric hindrance, moving them as far away from the tert-butyl group as possible. Such calculations would provide precise data on bond lengths, bond angles, and dihedral angles, offering a complete and accurate picture of the molecule's ground-state geometry.

Reaction Mechanism Elucidation via Computational Modeling

The primary reaction involving malonic esters is their use in the malonic ester synthesis to create substituted carboxylic acids. Computational modeling can elucidate the mechanism of the key steps involved when this compound is used as a starting reagent.

The synthesis begins with the deprotonation of the acidic α-hydrogen by a base, forming a resonance-stabilized enolate. Computational models can map the potential energy surface of this proton transfer, identifying the transition state and calculating the activation energy. The resulting enolate is planar at the central carbon, and its structure can be optimized computationally.

The subsequent and most crucial step is the alkylation of the enolate via an SN2 reaction with an alkyl halide. Computational modeling of this step would:

Confirm that C-alkylation is overwhelmingly favored over O-alkylation.

Visualize the transition state of the SN2 reaction, showing the backside attack of the enolate's central carbon on the alkyl halide and the simultaneous departure of the leaving group.

Calculate the activation barrier for this bond-forming step, providing insight into the reaction kinetics.

These models would affirm the established mechanism and provide quantitative data on the energetics of the entire reaction pathway.

Prediction of Reactivity and Selectivity Profiles

Computational chemistry allows for the prediction of the reactivity and selectivity of this compound.

Reactivity: The reactivity of the α-hydrogen is determined by its pKₐ. Computational methods can accurately predict this value. For comparison, the pKₐ of diethyl malonate is approximately 13, making it readily deprotonated by bases like sodium ethoxide. The calculated pKₐ for this compound would likely be in a similar range, confirming its suitability for the malonic ester synthesis.

Selectivity: A key factor influencing the reactivity of this specific malonate is the steric bulk of the tert-butyl group. Computational models can quantify this steric hindrance. When the enolate attacks an electrophile, the large tert-butyl group can impede the optimal trajectory of attack. As a result, computational models would likely predict a slower reaction rate for the alkylation of the this compound enolate compared to less sterically hindered malonates like dimethyl malonate. This steric factor also ensures that, if a second alkylation were attempted, it would be extremely difficult, thus providing high selectivity for mono-alkylation products.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful computational tool used to explain and predict chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

In the context of the alkylation reaction, the enolate of this compound is the nucleophile. A computational analysis would show that its HOMO is the key orbital involved in the reaction. The spatial distribution of this HOMO would be of particular interest. Calculations would predict that the largest lobes of the HOMO are located on the central α-carbon. This confirms that this carbon is the most nucleophilic center of the molecule and the site of alkylation.

The electrophile (e.g., an alkyl halide) would have its LUMO primarily located on the carbon atom bonded to the halogen. The reaction occurs through the overlap of the enolate's HOMO and the alkyl halide's LUMO. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is also a critical parameter; a smaller gap generally corresponds to a more facile reaction. Computational software can calculate this gap, providing further insight into the reaction's feasibility.

Computational Predictions of Physical Descriptors (e.g., TPSA, LogP)

Computational algorithms can predict various physical and chemical descriptors that are useful in a range of applications, such as predicting solubility and bioavailability. For this compound, key predicted descriptors include the Topological Polar Surface Area (TPSA) and the LogP.

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surface areas of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a molecule's ability to form hydrogen bonds and its transport properties. The calculated TPSA for this compound, based on its two ester groups, is 52.6 Ų.

LogP: LogP is the logarithm of the partition coefficient of a compound between octanol (B41247) and water. It is a measure of a molecule's lipophilicity (fat-solubility). A positive LogP indicates a preference for fatty or non-polar environments. The predicted XlogP value for this compound is 1.9. uni.lu

These computationally derived values are essential for predicting the compound's behavior in different solvent systems and biological environments without the need for experimental measurements.

Interactive Data Table: Predicted Physical Descriptors

DescriptorPredicted ValueSignificance
TPSA52.6 ŲRelates to polarity and hydrogen bonding capacity.
XlogP1.9 uni.luIndicates moderate lipophilicity.

Biological and Pharmaceutical Relevance of Malonate Derivatives

Use as Intermediates in Pharmaceutical Synthesis

The malonic ester synthesis is a classic and versatile method in organic chemistry for preparing a variety of carboxylic acids and their derivatives. google.combiorxiv.org This reaction leverages the acidity of the α-carbon of a malonic ester, such as diethyl malonate, allowing it to be easily deprotonated and subsequently alkylated. biorxiv.orgresearchgate.net A terminal hydrolysis and decarboxylation step then yields a substituted acetic acid. wikipedia.org

This synthetic strategy has been instrumental in the production of numerous pharmaceuticals. A prominent historical example is the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. These compounds are produced through the condensation reaction of a substituted diethyl malonate derivative with urea. researchgate.netwikipedia.org The specific substituents on the malonate determine the properties of the final barbiturate (B1230296) drug, such as phenobarbital. wikipedia.org Beyond barbiturates, diethyl malonate is a starting material for various other medicines, including the vasodilator naftidrofuryl, the anti-inflammatory drug phenylbutazone, and the antibacterial agent nalidixic acid. rsc.org

Role in Total Synthesis of Complex Natural Products (e.g., (+/-)-actinophyllic acid)

The utility of malonate derivatives extends to the challenging field of total synthesis, where chemists aim to construct complex, naturally occurring molecules from simple precursors. A notable example is the synthesis of (±)-actinophyllic acid, a structurally unique indole (B1671886) alkaloid identified as an inhibitor of carboxypeptidase U, an enzyme involved in regulating blood clot breakdown. wikipedia.orggoogle.com

The first total synthesis of (±)-actinophyllic acid was accomplished using di-tert-butyl malonate as a key starting material. wikipedia.orgresearchgate.net This choice was crucial for the success of the synthesis. In later steps, a cerium chloride mediated addition of a vinyl nucleophile was performed; using a dimethyl-malonate at this stage led to unwanted side reactions, whereas the bulkier di-tert-butyl malonate proved successful, allowing for the construction of a key intermediate. google.com

Table 1: Key Steps in the Synthesis of (±)-Actinophyllic Acid Involving a Malonate Derivative

Step Reactants Key Transformation Purpose
1 Di-tert-butyl malonate, 2-nitrophenylacetyl chloride Acylation Formation of a keto diester intermediate (keto diester 8). wikipedia.orgcore.ac.uk
2 Keto diester 8 Reduction and Cyclization Construction of the core indole-2-malonate structure (indole-2-malonate 9). wikipedia.orgcore.ac.uk
3 Indole-2-malonate derivative Intramolecular Oxidative Coupling Formation of a key tetracyclic intermediate. wikipedia.orgnih.gov

Application in the Synthesis of Glycoconjugates and Modified Biomolecules

Malonate derivatives serve as critical linkers and structural components in the synthesis of glycoconjugates and other modified biomolecules. These complex molecules, which combine carbohydrates with other chemical moieties like lipids, proteins, or synthetic molecules, are vital for studying and influencing biological processes.

In one application, 2-methyl-di-tert-butyl malonate was used to synthesize glucose-platinum conjugates designed for targeted cancer therapy. oncotarget.com The synthesis involved a nucleophilic substitution reaction where the malonate derivative was attached to a glucose molecule via a linker. Subsequent deprotection and reaction with a platinum complex yielded the final glycoconjugate. oncotarget.com This approach demonstrates how malonates can act as a stable chelating agent for a metal ion while being tethered to a biomolecule. Similarly, other research has focused on synthesizing platinum(II) glycoconjugates of glucose, mannose, and galactose, which involved coupling the sugar to diethyl malonate through a linker, followed by fluorination and complexation with platinum. nih.gov

Malonate derivatives have also been used to create mimics of sialyl Lewis X, an important oligosaccharide involved in cell adhesion and inflammatory responses. researchgate.net Researchers designed and synthesized galactoconjugates bearing a malonate side chain. The two acidic groups of the malonate were intended to interact with key lysine (B10760008) residues in the active site of P-selectin, an adhesion receptor, thereby inhibiting its function. researchgate.net Furthermore, the synthesis of fullerene glycoconjugates has been achieved by first preparing sugar-malonate derivatives, which are then reacted with C60 fullerene in a cyclopropanation reaction. nih.gov

In the realm of biosynthesis, the activated form of malonic acid, Malonyl-CoA, is a fundamental building block for creating a vast array of modified biomolecules. researchgate.netgoogle.com It serves as the primary two-carbon donor for chain elongation in the biosynthesis of fatty acids and a wide range of polyketides, which include many antibiotics, antifungals, and cholesterol-lowering statins. google.comresearchgate.net The availability of intracellular malonyl-CoA is a critical factor that metabolic engineers manipulate to enhance the production of these valuable compounds in microbial hosts. researchgate.net

Malonate Derivatives as Enzyme Inhibitors (e.g., Factor Xa inhibitors)

The structural similarity of malonate to other biological molecules allows it to act as a competitive inhibitor for certain enzymes. A classic example is the inhibition of succinate (B1194679) dehydrogenase, a key enzyme in the citric acid cycle. Malonate, being structurally similar to the enzyme's natural substrate succinate, can bind to the active site but cannot be dehydrogenated, thus blocking the enzyme's activity. nih.gov

This principle of competitive inhibition has been extended to the design of inhibitors for other therapeutic targets. Factor Xa (FXa) is a crucial enzyme in the coagulation cascade, and its inhibition is a major strategy for preventing and treating thromboembolic diseases. wikipedia.orgnih.govchempedia.info While many well-known FXa inhibitors like rivaroxaban (B1684504) and apixaban (B1684502) have complex heterocyclic scaffolds, research has also explored malonic acid derivatives for this purpose. wikipedia.orgnih.gov A patent describes novel malonic acid derivatives designed specifically as inhibitors of the blood coagulation enzyme Factor Xa, highlighting the potential of this scaffold in developing new anticoagulant therapies. google.com

Table 2: Comparison of Enzyme Inhibition by Malonate Derivatives

Enzyme Target Inhibitor Type Natural Substrate Mechanism of Action Therapeutic Area
Succinate Dehydrogenase Malonate Succinate Malonate binds to the active site, preventing succinate from binding and halting the citric acid cycle. nih.gov Research/Biochemical Tool

Design of CFTR Potentiators Utilizing Malonate Scaffolds

The cystic fibrosis transmembrane conductance regulator (CFTR) is an ion channel whose dysfunction leads to cystic fibrosis (CF). researchgate.net Small molecules known as potentiators can enhance the channel's gating function, restoring some activity to mutant CFTR proteins. researchgate.net While the final drug structures may be complex heterocycles, malonate derivatives play a key role as starting materials in their synthesis.

The synthesis of precursors for the CFTR potentiator Ivacaftor utilizes the Gould-Jacobs reaction. researchgate.net This reaction involves the condensation of an aniline (B41778) derivative with diethyl ethoxymethylene malonate. The process proceeds through an enamine intermediate, followed by a thermal or acid-catalyzed cyclization to form a 4-hydroxyquinoline (B1666331) scaffold. researchgate.net This quinoline (B57606) core is a central component of Ivacaftor and related CFTR modulators. The use of a malonate derivative is thus a critical first step in building the complex architecture required for CFTR potentiation.

Development of Hindered Phenol (B47542)/Amine Antioxidant and Stabilizer Derivatives

Malonate derivatives are versatile platforms for synthesizing multifunctional stabilizers for polymers and other organic materials, protecting them from degradation by heat and light. These stabilizers often combine different functional groups into a single molecule to achieve synergistic effects.

Hindered phenol antioxidants, which contain a sterically bulky 2,6-di-tert-butylphenol (B90309) group, are highly effective at trapping free radicals. nih.gov Diethyl malonate can be used to synthesize these antioxidants. For example, diethyl 2,2-bis(3,5-di-tert-butyl-4-hydroxybenzyl)malonate is a potent antioxidant created by reacting diethyl malonate with a derivative of 2,6-di-tert-butylphenol. wikipedia.org

Similarly, Hindered Amine Light Stabilizers (HALS) are compounds based on a tetramethylpiperidine (B8510282) ring that are exceptionally effective at preventing photo-oxidation in polymers. Malonate esters are used as a core to which these piperidine (B6355638) units can be attached. A patented method describes the synthesis of HALS by starting with a lower alkyl malonate, such as diethyl malonate, and performing a transesterification with a 4-piperidinol derivative. The resulting bis-piperidinyl malonate can then be further functionalized to create highly effective light stabilizers. researchgate.net This approach allows for the creation of high molecular weight stabilizers with reduced volatility and improved performance in the polymer matrix.

Applications in Materials Science and Engineering

Precursors for Metal-Organic Chemical Vapor Deposition (MOCVD)

MOCVD is a chemical vapor deposition technique that utilizes metal-organic compounds as precursors. The success of MOCVD heavily relies on the properties of these precursors, which should ideally be volatile, thermally stable at deposition temperatures, and decompose cleanly to deposit the desired material without incorporating impurities. Malonate-based ligands have emerged as a promising class of compounds for creating MOCVD precursors.

Hafnium dioxide (HfO₂) and zirconium dioxide (ZrO₂) are high-k dielectric materials of significant interest for applications in next-generation microelectronics, including as gate insulators in transistors and as dielectrics in memory devices. The deposition of high-quality HfO₂ and ZrO₂ thin films via MOCVD has been successfully demonstrated using various metal-organic precursors.

Research has shown that hafnium and zirconium complexes synthesized with various malonate ligands, such as dimethyl malonate and di-tert-butyl malonate, can serve as effective precursors for the MOCVD of HfO₂ and ZrO₂ thin films. nih.govresearchgate.net For instance, new hafnium and zirconium malonate complexes have been synthesized and used to deposit HfO₂ and ZrO₂ thin films. nih.govresearchgate.net While specific studies focusing exclusively on Dimethyl 2-(tert-butyl)malonate as a ligand for these precursors are not extensively documented in the reviewed literature, the established success of related malonate precursors provides a strong basis for its potential. The presence of the tert-butyl group is known to influence the volatility and thermal stability of metal-organic compounds, which are critical parameters for MOCVD. researchgate.net The synthesis of HfO₂ and ZrO₂ thin films using malonate precursors typically involves the reaction of metal amide or alkoxide starting materials with the malonate ligand to form the volatile metal-malonate complex. nih.govresearchgate.net This complex is then transported in the vapor phase into a reaction chamber where it decomposes on a heated substrate to form the metal oxide thin film.

Metal OxidePrecursor TypeDeposition MethodReference
Hafnium Dioxide (HfO₂)Hafnium malonate complexesMOCVD nih.govresearchgate.net
Zirconium Dioxide (ZrO₂)Zirconium malonate complexesMOCVD nih.govresearchgate.net

Malonate-based precursors offer several distinct advantages over more traditional precursor classes, such as β-diketonates, for the MOCVD of metal oxides. researchgate.net These advantages stem from the inherent chemical properties of the malonate ligands.

One of the primary benefits is their enhanced volatility and lower melting points . researchgate.net This allows for efficient transport of the precursor to the substrate at lower temperatures, which can be advantageous for processes where high temperatures are detrimental. For example, some homoleptic diethyl malonate complexes of hafnium and zirconium exhibit melting points as low as 62 °C. researchgate.net

Another significant advantage is their monomeric nature . nih.govresearchgate.net Unlike some other precursors that can form oligomers, many malonate complexes remain as single-unit molecules in both the solid and solution phases, which contributes to their predictable volatility and decomposition behavior. nih.govresearchgate.net Additionally, these compounds often show good stability in air , which simplifies handling and storage. researchgate.net

The bulky tert-butyl group, as would be present in precursors derived from this compound, can further enhance these properties by increasing the steric hindrance around the metal center. This can prevent oligomerization and lead to more volatile and stable monomeric precursors.

AdvantageDescriptionReference
Enhanced VolatilityAllows for efficient precursor transport at lower temperatures. researchgate.net
Lower Melting PointsSimplifies precursor delivery and handling. researchgate.net
Lower Decomposition TemperaturesEnables lower temperature deposition processes, reducing the thermal budget. researchgate.net
Monomeric NatureLeads to predictable volatility and decomposition. nih.govresearchgate.net
Air StabilitySimplifies handling and storage of the precursor. researchgate.net

Q & A

Q. What mechanistic insights can isotopic labeling (²H/¹³C) provide for hydrolysis pathways of this compound?

  • Kinetic isotope effects (KIE): Compare hydrolysis rates of ²H-labeled esters (e.g., CD₃O) vs. unlabeled analogs under acidic/basic conditions. NMR tracking identifies intermediates (e.g., hemiesters) to map reaction coordinates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.